![molecular formula C26H27BrN2O8 B1421322 Naphthol AS-BI N-acetyl-beta-D-glucosaminide CAS No. 3395-37-7](/img/structure/B1421322.png)
Naphthol AS-BI N-acetyl-beta-D-glucosaminide
Overview
Description
“Naphthol AS-BI N-acetyl-beta-D-glucosaminide” is a β-hexosaminidase substrate . It is also known as 2-Naphthalenecarboxamide, 3-[[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-, and Naphthol AS-BI 2-acetamido-2-deoxy-β-D-glucopyranoside . It has been used as an enzyme substrate of beta-hexosaminidase and as an equipment sterilization indicator .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H27BrN2O8 . Its molecular weight is 575.41 g/mol . The InChI string is1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)
. Chemical Reactions Analysis
“this compound” is a fluorogenic substrate for the pararosaniline-glyoxalase (PG) reaction . This substrate is used to study enzymatic activity in two human isoenzymes of PG, PG I and PG II .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It is soluble in DMF at 50 mg/mL . It has a melting point of 195°C and a predicted boiling point of 783.80°C at 760 mmHg . The predicted density is 1.59 g/cm³ and the predicted refractive index is n20D 1.69 .Scientific Research Applications
Histochemical Demonstration of Enzyme Activity
Naphthol AS-BI N-acetyl-beta-D-glucosaminide is utilized for the histochemical demonstration of various enzyme activities. A study by Hayashi (1965) demonstrated its use for revealing N-acetyl-β-glucosaminidase activity in tissues. This substrate allowed for the visualization of enzyme activity as discrete granules, primarily in the cytoplasm of cells in tissues like the kidney and liver. The technique highlighted the similar localization of this enzyme to other lysosomal enzymes (Hayashi, 1965).
Enzymatic Studies and Assays
This compound is also significant in enzymatic studies. In 2001, Pemberton, Hart, and Mottram developed an electrochemical assay for N-acetyl-beta-D-glucosaminidase (NAGase) using this compound. Their study highlighted its application in hydrolyzing to 1-naphthol, which is then amperometrically monitored, offering a valuable tool in biological and biochemical research (Pemberton, Hart, & Mottram, 2001).
Cytochemical Techniques
Another significant application of this compound is in cytochemical techniques. Gossrau (2004) used this substrate for detecting N-acetyl-β-galactosaminidase predominantly in lysosomes of various organs in animals. This technique offered insights into the distribution and activity of these enzymes in different tissues, contributing to our understanding of cellular biology and pathology (Gossrau, 2004).
Photocatalytic Activity Studies
In the field of environmental science, Ma et al. (2017) investigated the photocatalytic degradation of β-naphthol using a g-C3N4/C@Bi2MoO6 composite. This study highlights the broader implications of naphthol derivatives in developing advanced materials for environmental remediation (Ma et al., 2017).
Mechanism of Action
Target of Action
The primary target of Naphthol AS-BI N-acetyl-beta-D-glucosaminide is the enzyme N-acetyl-β-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetyl-β-D-glucosaminides, which are important components of complex carbohydrates and glycoproteins .
Mode of Action
This compound acts as a substrate for the N-acetyl-β-glucosaminidase enzyme . It reacts directly with this enzyme, allowing for the visual detection and localization of the active region of N-acetyl-β-glucosaminidase .
Biochemical Pathways
The interaction between this compound and N-acetyl-β-glucosaminidase impacts the biochemical pathways involving the metabolism of N-acetyl-β-D-glucosaminides . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the visual detection and localization of the active region of N-acetyl-β-glucosaminidase . This can provide valuable insights into the activity and function of this enzyme.
properties
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKUPXKUQREOC-CFXNPWLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3395-37-7 | |
Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3395-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?
A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].
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